molecular formula C44H28N4Pt B13145401 Meso-tetraphenylporphyrin-pt(ii)

Meso-tetraphenylporphyrin-pt(ii)

Cat. No.: B13145401
M. Wt: 807.8 g/mol
InChI Key: VWXIQZRMNABSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meso-tetraphenylporphyrin-platinum(II) is a platinum-based porphyrin complex. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. The platinum(II) complex of meso-tetraphenylporphyrin is notable for its applications in catalysis, photodynamic therapy, and as a model compound for studying metalloporphyrins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meso-tetraphenylporphyrin-platinum(II) typically involves the reaction of meso-tetraphenylporphyrin with a platinum precursor. One common method is the Adler-Longo synthesis, which involves the condensation of pyrrole with benzaldehyde in the presence of an acid catalyst, followed by metallation with a platinum salt . The reaction conditions often include refluxing the mixture in a solvent such as chloroform or dichloromethane.

Industrial Production Methods

Industrial production of meso-tetraphenylporphyrin-platinum(II) may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Meso-tetraphenylporphyrin-platinum(II) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like tert-butyl hydroperoxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alkyl aromatics with tert-butyl hydroperoxide yields ketones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meso-tetraphenylporphyrin-platinum(II) is unique due to its platinum center, which provides distinct catalytic properties and photophysical behavior compared to other metalloporphyrins. Its ability to mediate oxidation reactions with high efficiency and its potential in photodynamic therapy make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C44H28N4Pt

Molecular Weight

807.8 g/mol

IUPAC Name

platinum(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide

InChI

InChI=1S/C44H28N4.Pt/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2

InChI Key

VWXIQZRMNABSCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Pt+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.